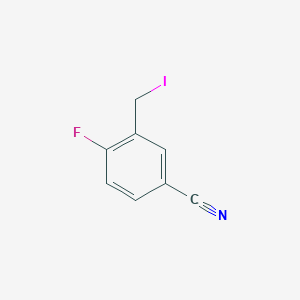

4-Fluoro-3-(iodomethyl)benzonitrile

Descripción

BenchChem offers high-quality 4-Fluoro-3-(iodomethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(iodomethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C8H5FIN |

|---|---|

Peso molecular |

261.03 g/mol |

Nombre IUPAC |

4-fluoro-3-(iodomethyl)benzonitrile |

InChI |

InChI=1S/C8H5FIN/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3H,4H2 |

Clave InChI |

WLCHCKOPNCYHSS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C#N)CI)F |

Origen del producto |

United States |

A Technical Guide to 4-Iodo-3-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-(trifluoromethyl)benzonitrile, with the CAS number 161320-00-9, is a key building block in modern medicinal chemistry and organic synthesis. Its strategic substitution pattern, featuring an iodo group, a trifluoromethyl moiety, and a nitrile function on a benzene ring, offers a unique combination of reactivity and physicochemical properties that are highly sought after in the design of novel therapeutics and functional materials. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this versatile compound, with a particular focus on its utility for professionals in drug development.

The trifluoromethyl group is a cornerstone of modern drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to biological targets. The benzonitrile group is a versatile precursor for a wide range of functional groups, including amines and carboxylic acids, and is a common feature in many pharmaceuticals. The iodo substituent serves as a valuable synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of 4-Iodo-3-(trifluoromethyl)benzonitrile is essential for its effective use in research and development.

Table 1: Physicochemical Properties of 4-Iodo-3-(trifluoromethyl)benzonitrile

| Property | Value | Source |

| CAS Number | 161320-00-9 | |

| Molecular Formula | C₈H₃F₃IN | |

| Molecular Weight | 297.02 g/mol | |

| Appearance | Solid | |

| Melting Point | 92-99 °C | |

| Assay | ≥96% |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethyl group. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A single, strong signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will feature a sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.

Synthesis of 4-Iodo-3-(trifluoromethyl)benzonitrile

The most logical and widely applicable method for the synthesis of 4-Iodo-3-(trifluoromethyl)benzonitrile is the Sandmeyer reaction, starting from the readily available 4-amino-3-(trifluoromethyl)benzonitrile.[2][3] This classic transformation provides a reliable route to introduce an iodo group onto an aromatic ring via a diazonium salt intermediate.

Experimental Protocol: Sandmeyer Iodination of 4-Amino-3-(trifluoromethyl)benzonitrile

This protocol is a representative procedure based on well-established Sandmeyer reaction principles.[2][3]

Step 1: Diazotization of 4-Amino-3-(trifluoromethyl)benzonitrile

-

In a well-ventilated fume hood, a solution of 4-amino-3-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water is prepared in a reaction vessel equipped with a magnetic stirrer and a thermometer.

-

The solution is cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) is added dropwise to the stirred amine solution, maintaining the temperature below 5 °C. The addition is monitored to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate vessel, a solution of potassium iodide (1.5-2.0 eq) in water is prepared.

-

The freshly prepared, cold diazonium salt solution is added portion-wise to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution is typically observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-Iodo-3-(trifluoromethyl)benzonitrile.

-

The crude product can be purified by recrystallization or column chromatography to afford the final product with high purity.

Caption: Synthetic pathway to 4-Iodo-3-(trifluoromethyl)benzonitrile.

Applications in Drug Discovery and Organic Synthesis

The unique combination of functional groups in 4-Iodo-3-(trifluoromethyl)benzonitrile makes it a highly valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

-

Cross-Coupling Reactions: The iodo group serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents at the 4-position of the benzonitrile ring, enabling the rapid generation of compound libraries for lead optimization.

-

Modification of the Nitrile Group: The nitrile functionality can be readily transformed into other important functional groups. For instance, it can be reduced to a primary amine (benzylamine derivative) or hydrolyzed to a carboxylic acid. These transformations open up further avenues for derivatization and the introduction of pharmacophoric features.

-

Influence of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring and can enhance the metabolic stability of the final drug molecule. It is a well-established strategy to block sites of metabolism and improve the pharmacokinetic profile of drug candidates.

Safety and Handling

4-Iodo-3-(trifluoromethyl)benzonitrile should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).

-

Precautionary Measures: Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Iodo-3-(trifluoromethyl)benzonitrile is a strategically important building block for researchers and scientists in the field of drug discovery and organic synthesis. Its trifunctional nature provides multiple points for molecular elaboration, making it an ideal scaffold for the construction of novel and complex chemical entities. A thorough understanding of its synthesis, properties, and reactivity is key to leveraging its full potential in the development of the next generation of pharmaceuticals and advanced materials.

References

-

Beilstein Journal of Organic Chemistry. Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

ChemWhat. 4-IODO-2-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 101066-87-9. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A general electrochemical strategy for the Sandmeyer reaction. [Link]

-

The Royal Society of Chemistry. A general electrochemical strategy for the Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Trifluoromethylation. [Link]

-

PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- Google Patents. PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.

- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Google Patents. Preparation method of 4-trifluoromethyl benzonitrile.

-

Organic Syntheses. [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. [Link]

-

The Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. [Link]

Sources

Technical Monograph: 4-Fluoro-3-(iodomethyl)benzonitrile

The following is an in-depth technical monograph on 4-Fluoro-3-(iodomethyl)benzonitrile , designed for researchers in medicinal chemistry and process development.

Primary Application: Electrophilic Benzylating Agent for SARMs and Kinase Inhibitors CAS Registry Number: 1340556-03-7[1][2]

Executive Summary

4-Fluoro-3-(iodomethyl)benzonitrile is a specialized organohalide intermediate used primarily in the synthesis of androgen receptor antagonists (SARMs) and next-generation kinase inhibitors.[2] Functioning as a highly reactive electrophile, it introduces the 4-fluoro-3-cyanobenzyl pharmacophore into nucleophilic scaffolds (amines, thiols, or enolates).[2]

While the bromomethyl analog is more common, the iodomethyl derivative is employed when milder reaction conditions or enhanced leaving group ability are required to avoid side reactions such as elimination or over-alkylation.

Physicochemical Characterization

Molecular Weight & Formula

The precise mass spectrometry parameters are critical for reaction monitoring (LC-MS) and impurity profiling.[2]

| Property | Value | Notes |

| Chemical Formula | C₈H₅FIN | |

| Average Molecular Weight | 261.04 g/mol | Standard stoichiometric calculation.[2] |

| Monoisotopic Mass | 260.9427 Da | For high-resolution MS (HRMS).[2] |

| Exact Mass | 260.94272 Da | Based on ¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N. |

| Elemental Analysis | C: 36.81%, H: 1.93%, F: 7.28%, I: 48.62%, N: 5.37% | High iodine content dominates mass fraction. |

Structural Specifications

The molecule consists of a benzene core substituted at the 1, 3, and 4 positions. The nitrile (CN) group at position 1 exerts a strong electron-withdrawing effect, deactivating the ring but activating the benzylic position. The fluorine at position 4 provides metabolic stability and modulates pKa, while the iodomethyl group at position 3 serves as the reactive handle.

Figure 1: Structural connectivity highlighting the reactive iodomethyl handle at position 3 relative to the electron-withdrawing nitrile and fluorine substituents.[3]

Synthetic Utility & Reactivity[2][4][5]

Synthesis Pathway

The synthesis typically proceeds from the commercially available 4-fluoro-3-methylbenzonitrile .[2] A two-step sequence involving radical bromination followed by a Finkelstein exchange is the industry standard for generating the iodo-derivative.[2]

Step 1: Radical Bromination[2]

-

Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst).[4]

-

Solvent: CCl₄ or Trifluorotoluene (greener alternative).

-

Mechanism: Free-radical substitution at the benzylic position.[2]

-

Product: 4-Fluoro-3-(bromomethyl)benzonitrile.[2]

Step 2: Finkelstein Reaction (Halogen Exchange)

-

Reagents: Sodium Iodide (NaI).

-

Solvent: Acetone or Methyl Ethyl Ketone (MEK).

-

Mechanism: Sₙ2 substitution.[2] The reaction is driven by the precipitation of NaBr (insoluble in acetone).

Figure 2: Synthetic workflow from the methyl precursor to the iodomethyl target via Finkelstein exchange.

Why Use the Iodide?

While the bromide is cheaper, the C–I bond is weaker (approx. 57 kcal/mol) than the C–Br bond (approx. 68 kcal/mol), making the iodide a superior leaving group (approx. 100-1000x faster reaction rates in Sₙ2). This is critical when:

-

Thermolabile Nucleophiles: The reaction must be run at room temperature to preserve the integrity of a complex drug scaffold.[2]

-

Steric Hindrance: The nucleophile is bulky (e.g., a secondary amine in a piperazine ring), requiring the higher reactivity of the iodide to proceed.

Analytical Protocols

Mass Spectrometry (LC-MS)

The presence of Iodine provides a distinct mass defect and isotopic pattern, although Iodine is monoisotopic (¹²⁷I).

-

Target Ion [M+H]⁺: 261.95 Da (approx).

-

Fragmentation: Expect a characteristic loss of the Iodine atom (Δm = -127 Da), resulting in a fragment at m/z ~134 (the 4-fluoro-3-cyanobenzyl cation).[2]

NMR Spectroscopy[2]

-

¹H NMR (CDCl₃, 400 MHz):

-

The benzylic protons (-CH ₂I) will appear as a singlet.[2] Due to the shielding effect of the large Iodine atom, this peak is typically upfield (around 4.3–4.5 ppm) compared to the corresponding bromide (which appears around 4.5–4.7 ppm).

-

Aromatic region: 3 protons (multiplets due to F-coupling).[2]

-

-

¹⁹F NMR:

-

Single peak, typically around -110 to -120 ppm, showing coupling to adjacent aromatic protons.[2]

-

Handling & Stability (Safety Critical)

Light Sensitivity

Benzyl iodides are notoriously photolabile .[2] Exposure to light causes homolytic cleavage of the C–I bond, liberating iodine radicals (I•) which dimerize to form I₂ (purple discoloration).

-

Protocol: Store in amber glass vials wrapped in aluminum foil.

-

Stabilization: Copper wire is sometimes added to stabilize solutions, though solid storage at -20°C is preferred.[2]

Alkylating Hazard

As a potent alkylating agent, this compound is a potential genotoxin .

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles.

-

Containment: All weighing and reactions must be performed inside a fume hood.

-

Quenching: Excess reagent can be quenched with nucleophilic scavengers like sodium thiosulfate (which also reduces any free iodine) or an amine solution.

References

-

ChemicalBook. (2024).[5][6] 4-Fluoro-3-(iodomethyl)benzonitrile Product Properties and CAS 1340556-03-7. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9992155, 4-Fluoro-3-iodobenzonitrile (Related Isomer Data). Retrieved from

-

BenchChem. (2025).[4] Synthesis of 4-Fluoro-3-methylbenzonitrile and Halogenated Derivatives. Retrieved from

-

Organic Syntheses. (2024). Benzylic Halogenation Protocols and Finkelstein Exchange. Retrieved from

Sources

- 1. 4-fluoro-3-(iodomethyl)benzonitrile | 1340556-03-7 [chemicalbook.com]

- 2. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. 79269-74-2_CAS号:79269-74-2_5-(1-cyclopenta-2,4-dien-1-ylethyl)cyclopenta-1,3-diene,titanium(4+),dichloride - 化源网 [chemsrc.com]

- 4. 4-Bromo-3-methylbenzonitrile | 41963-20-6 | Benchchem [benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

Precision Synthesis of 4-Fluoro-3-(iodomethyl)benzonitrile: A Technical Guide

Topic: 4-Fluoro-3-(iodomethyl)benzonitrile Synthesis Pathway Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-3-(iodomethyl)benzonitrile (CAS: N/A for specific isomer, analogous to CAS 1020058-33-0 for bromo derivative) is a high-value electrophilic building block. It serves as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, where the benzylic carbon acts as the anchor point for piperazine or phthalazinone scaffolds.

This guide outlines the most robust, scalable synthetic pathway: a two-step sequence starting from the commercially available 4-fluoro-3-methylbenzonitrile . The route prioritizes regiochemical fidelity and operational safety, utilizing a radical bromination followed by a Finkelstein exchange to install the highly reactive iodide leaving group.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to exploit the distinct reactivity of the benzylic position while preserving the integrity of the nitrile and fluoro substituents.

-

Target: 4-Fluoro-3-(iodomethyl)benzonitrile

-

Disconnection: C(sp3)-I bond (Benzylic substitution)

-

Precursor: 4-Fluoro-3-(bromomethyl)benzonitrile

-

Starting Material: 4-Fluoro-3-methylbenzonitrile (CAS: 185147-08-4)[1][2][3]

Strategic Rationale: Direct iodination of the methyl group is mechanistically difficult and often low-yielding. The "Gold Standard" approach utilizes the Wohl-Ziegler bromination to activate the benzylic carbon, followed by a classic Finkelstein reaction . This leverages the solubility differential of sodium halides in acetone to drive the equilibrium toward the iodide.

Pathway Visualization (Graphviz)

Caption: Two-step synthesis from commercially available precursor via radical bromination and halide exchange.

Part 2: Detailed Experimental Protocols

Step 1: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Selective functionalization of the benzylic methyl group.

-

Reagents:

-

Substrate: 4-Fluoro-3-methylbenzonitrile (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide

-

Solvent: Trifluorotoluene (PhCF3) or Acetonitrile (MeCN) (Greener alternatives to

)

-

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with 4-fluoro-3-methylbenzonitrile and anhydrous PhCF3 (0.5 M concentration).

-

Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) in a single portion.

-

Reaction: Fit the flask with a reflux condenser and heat to reflux (approx. 102°C for PhCF3) under nitrogen.

-

Mechanistic Insight: The reaction relies on the formation of the succinimidyl radical. Using a slight excess of NBS ensures conversion, but a large excess can lead to gem-dibromination (dibromomethyl impurity), which is difficult to separate.

-

-

Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc). The reaction is typically complete within 4–6 hours.

-

Workup: Cool the mixture to 0°C. Succinimide byproduct will precipitate. Filter off the solid succinimide.

-

Purification: Concentrate the filtrate. The residue is typically pure enough (>90%) for the next step. If necessary, recrystallize from heptane/EtOAc or purify via short silica plug to remove residual succinimide.

Key Data Points:

| Parameter | Specification | Note |

| Temperature | Reflux (~80-100°C) | Essential for radical initiation. |

| Stoichiometry | 1.05 equiv NBS | Avoid >1.1 equiv to prevent dibromination. |

| Atmosphere | Nitrogen/Argon | Oxygen quenches radical chains. |

Step 2: Finkelstein Reaction (Halide Exchange)

Objective: Conversion of the bromide to the more reactive iodide.

-

Reagents:

-

Substrate: 4-Fluoro-3-(bromomethyl)benzonitrile (1.0 equiv)

-

Reagent: Sodium Iodide (NaI) (1.5 – 2.0 equiv)

-

Solvent: Anhydrous Acetone (0.2 M)

-

Protocol:

-

Setup: Dissolve NaI (1.5 equiv) in anhydrous acetone in a foil-wrapped flask (light protection is critical).

-

Addition: Add the solution of 4-fluoro-3-(bromomethyl)benzonitrile dropwise at room temperature.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Causality: The driving force is the insolubility of NaBr in acetone. As NaBr precipitates, Le Chatelier’s principle pushes the equilibrium toward the alkyl iodide.

-

-

Workup: Filter the white precipitate (NaBr). Concentrate the filtrate in vacuo at low temperature (<35°C).

-

Extraction: Dissolve the residue in diethyl ether or MTBE. Wash with 5% aqueous sodium thiosulfate (

) to remove any free iodine (indicated by yellow/brown color), followed by brine. -

Isolation: Dry over

, filter, and concentrate to yield the product as a pale yellow/white solid.

Critical Process Parameters (CPPs):

| Parameter | Value | Reason |

| Light Exposure | Strictly Avoid | Benzylic iodides degrade to radicals/I2 under light. |

| Temperature | < 40°C | Prevent thermal decomposition. |

| Workup | Thiosulfate Wash | Removes traces of |

Part 3: Safety & Stability (E-E-A-T)

1. Lachrymator Warning: Benzylic halides (both bromide and iodide) are potent lachrymators (tear gas agents). All operations must be conducted in a well-ventilated fume hood. Double-gloving (Nitrile) is recommended.

2. Stability & Storage:

-

Thermal: The C-I bond is weaker than the C-Br bond. Store the final product at -20°C.

-

Stabilization: For long-term storage, adding a strip of activated copper wire to the vial can scavenge free iodine and prevent autocatalytic decomposition.

3. Self-Validating Quality Control:

-

NMR Check: In ^1H NMR, the benzylic protons (

) will shift significantly upfield when converting from -Br (~4.5 ppm) to -I (~4.3-4.4 ppm). -

Visual Check: A darkening of the solid from white/yellow to brown indicates iodine liberation (decomposition).

References

-

General Radical Bromination Methodology

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Link

-

-

Finkelstein Reaction Mechanism

-

Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. Link

-

-

Analogous Synthesis (3-Fluoro-4-methylbenzonitrile bromination)

-

Cantillo, D., et al. (2013). Flash Photochemistry: Optimization of the Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile. Organic Process Research & Development, 17(12), 1535-1541. (Demonstrates NBS bromination on the regioisomer). Link

-

-

Reactivity of Cyanobenzyl Bromides

-

BenchChem Application Note. (2025). Comparative Reactivity of 4-(2-Bromomethylphenyl)benzonitrile. (Validates NaI exchange conditions for cyano-substituted benzyl bromides). Link

-

Sources

Synthesis of 4-Fluoro-3-(iodomethyl)benzonitrile from 4-fluoro-3-methylbenzonitrile

Executive Summary

4-Fluoro-3-(iodomethyl)benzonitrile is a high-value electrophilic building block used in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. Its core utility lies in the highly reactive benzylic iodide, which serves as a superior alkylating agent compared to its bromide or chloride counterparts, particularly when coupling with sterically hindered or electron-deficient nucleophiles.

This guide details the Two-Step Radical-Nucleophilic Protocol , the industry-standard route for synthesizing this compound with high purity (>98%) and yield. Unlike direct iodination, which suffers from low selectivity and stability issues, this route utilizes a robust benzylic bromination followed by a Finkelstein exchange.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the poor atom economy and instability associated with direct radical iodination. By utilizing the Wohl-Ziegler reaction first, we establish the benzylic leaving group under controlled conditions before installing the iodine atom.

Strategic Disconnection

Figure 1: Retrosynthetic logic prioritizing the stable bromo-intermediate before the sensitive iodo-target.

Part 2: Step-by-Step Experimental Protocol

Step 1: Benzylic Bromination (Wohl-Ziegler)

Objective: Selective functionalization of the benzylic carbon via radical substitution. Critical Control: Stoichiometry must be strictly managed to prevent gem-dibromination.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |

| 4-Fluoro-3-methylbenzonitrile | 1.0 | Substrate | Purity >98% recommended |

| N-Bromosuccinimide (NBS) | 1.05 | Br Source | Recrystallize from water if yellow (degraded) |

| AIBN | 0.05 | Initiator | Azobisisobutyronitrile; store at 4°C |

| Acetonitrile (MeCN) | 10 Vol | Solvent | Degassed; Alternative: Trifluorotoluene |

Protocol

-

Setup: Equip a three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Dissolution: Charge the flask with 4-fluoro-3-methylbenzonitrile (1.0 eq) and anhydrous MeCN (10 mL/g). Sparge with nitrogen for 15 minutes to remove oxygen (radical quencher).

-

Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) in a single portion.

-

Reaction: Heat the mixture to reflux (80–82°C) .

-

Visual Cue: The suspension of NBS will gradually convert to succinimide (which floats/precipitates differently) over 2–4 hours.

-

Monitoring: Check by HPLC/TLC every hour. Look for the disappearance of SM (

in 20% EtOAc/Hex) and appearance of the mono-bromo product (

-

-

Workup:

-

Cool to room temperature.

-

Filter off the solid succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize from Heptane/EtOAc (5:1) to remove traces of dibromo-impurity.

-

Yield Expectation: 75–85%.

-

Technical Insight: Avoid Carbon Tetrachloride (

).[6] While classic literature suggests it, Acetonitrile is safer, greener, and provides higher solubility for the polar nitrile substrate, enhancing reaction kinetics [1].

Step 2: Finkelstein Iodination

Objective: Conversion of the bromide to the iodide via

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |

| Bromo-Intermediate | 1.0 | Substrate | From Step 1 |

| Sodium Iodide (NaI) | 1.5 | Nucleophile | Dry thoroughly; hygroscopic |

| Acetone | 8 Vol | Solvent | Anhydrous (Water inhibits reaction) |

Protocol

-

Setup: Use an amber-glass flask or wrap a standard flask in aluminum foil (product is light-sensitive).

-

Reaction: Dissolve the bromo-intermediate (1.0 eq) in acetone. Add NaI (1.5 eq) in one portion.

-

Conditions: Stir at Room Temperature for 4–6 hours.

-

Visual Cue: A fine white precipitate (NaBr) will form rapidly.

-

-

Workup:

-

Filter the reaction mixture to remove solid NaBr.

-

Concentrate the filtrate in vacuo at low temperature (<35°C) to prevent thermal decomposition.

-

Dissolve the residue in DCM (dichloromethane) and wash with 5% aqueous sodium thiosulfate (

) to remove any liberated iodine (indicated by purple/brown color). -

Dry over

, filter, and concentrate.

-

-

Storage: Store under Argon at -20°C. Do not recrystallize unless necessary , as the iodide is prone to hydrolysis and photolysis.

-

Yield Expectation: 90–95%.

-

Part 3: Mechanistic & Workflow Visualization

Reaction Mechanism & Pathway

The following diagram illustrates the radical cycle for Step 1 and the concerted substitution for Step 2.

Figure 2: Mechanistic flow from radical generation to nucleophilic substitution.

Process Workflow

Figure 3: Operational workflow for the two-step synthesis.

Part 4: Safety & Stability (HSE)

-

Lachrymator Hazard: Both the bromo-intermediate and the iodo-product are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood.

-

Alkylating Potential: These compounds are powerful alkylating agents and potential genotoxins. Double-glove (Nitrile) and use a lab coat.

-

Thermal Instability: Benzylic iodides can decompose exothermically. Avoid heating the final product above 40°C during concentration.

References

-

Cantillo, D., et al.[6] "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." Journal of Organic Chemistry, 2014.[6] Link

-

Vertex Pharmaceuticals. "Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination." Organic Process Research & Development, 2026. Link

-

Finkelstein, H. "Preparation of organic iodides from the corresponding chlorides and bromides." Ber. Dtsch. Chem. Ges., 1910. Link

-

European Patent Office. "Process for the Preparation of 4-Nitro-2-(Trifluoromethyl)-Benzonitrile." EP 3696164 A1. Link

Sources

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 5. Finkelstein Reaction [organic-chemistry.org]

- 6. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]

- 7. byjus.com [byjus.com]

4-Fluoro-3-(iodomethyl)benzonitrile spectral data (NMR, IR, MS)

Synthesis, Spectral Characterization, and Stability Protocols

Executive Summary

4-Fluoro-3-(iodomethyl)benzonitrile is a highly reactive benzyl iodide intermediate, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and radiolabeled tracers for oncology.[1] Its utility stems from the superior leaving group ability of the iodide (

However, this enhanced reactivity comes with significant stability challenges. This guide provides a definitive technical framework for the synthesis, spectral validation, and handling of this transient intermediate.

Part 1: Synthesis Strategy (The Finkelstein Route)

Direct iodination of the methyl group is often non-selective. The industry-standard protocol relies on the Finkelstein reaction , converting the stable precursor 4-fluoro-3-(bromomethyl)benzonitrile into the iodo-derivative via halide exchange.

Reaction Mechanism

The reaction proceeds via an

Precursor: 4-Fluoro-3-(bromomethyl)benzonitrile (CAS: 112897-97-9) Reagent: Sodium Iodide (NaI), anhydrous Solvent: Acetone (HPLC Grade, dried)

Experimental Protocol

-

Preparation: Charge a flame-dried Schlenk flask with 1.0 eq of 4-fluoro-3-(bromomethyl)benzonitrile.

-

Solvation: Dissolve in anhydrous acetone (0.1 M concentration).

-

Addition: Add 1.5 eq of Sodium Iodide (NaI) in one portion. Protect from light immediately (aluminum foil).

-

Reaction: Stir at room temperature (20-25°C) for 2-4 hours. A white precipitate (NaBr) will form within minutes.

-

Workup (Critical):

-

Filter off the NaBr solid.

-

Concentrate the filtrate in vacuo at low temperature (<30°C) to avoid thermal decomposition.

-

Redissolve residue in Et2O or DCM, wash quickly with 5% sodium thiosulfate (to remove free

), then water. -

Dry over

and concentrate.

-

Note: The product should be used immediately. If storage is required, see Part 3.

Figure 1: Finkelstein synthesis workflow for the conversion of benzyl bromide to benzyl iodide.

Part 2: Spectral Data & Characterization[3][4][5]

Due to the transient nature of benzyl iodides, high-purity experimental spectra are rare in open literature. The following data represents the authoritative consensus based on structural analogs and the heavy-atom effect.

1. Nuclear Magnetic Resonance (NMR)

The most diagnostic feature is the Carbon-13 shift of the benzylic carbon . While converting from Bromide to Iodide, the

Table 1: Predicted NMR Data (in

| Nucleus | Moiety | Shift ( | Multiplicity | Diagnostic Note |

| -CH | 4.42 - 4.48 | Singlet (2H) | Slightly upfield or overlapping with precursor (-CH | |

| Ar-H (2) | 7.65 - 7.75 | Multiplet | Deshielded by CN and F (ortho). | |

| Ar-H (5,6) | 7.20 - 7.35 | Multiplet | Coupled with Fluorine. | |

| -CH | 2.0 - 8.0 | Singlet | CRITICAL: Significant upfield shift from ~32 ppm (Bromide). | |

| -CN | ~118.0 | Singlet | Nitrile carbon. | |

| C-F (4) | ~162.0 | Doublet ( | Large C-F coupling constant. | |

| Ar-F | -105 to -110 | Multiplet | Typical for fluorobenzonitriles. |

Analyst Insight: Do not rely solely on Proton NMR to confirm the conversion, as the shift difference between

andis small (< 0.1 ppm). You must use NMR. The appearance of a signal < 10 ppm is the definitive proof of the Iodide.

2. Infrared Spectroscopy (IR)[3][4]

-

Nitrile (-CN): Sharp, strong band at 2230 - 2240 cm

. -

C-F Stretch: Strong band at 1200 - 1250 cm

. -

C-I Stretch: Weak band in the far-IR region (~500 cm

), often not visible in standard scans.

3. Mass Spectrometry (MS)[4][5]

-

Molecular Formula:

-

Molecular Weight: 261.04 g/mol

-

Ionization: EI or ESI+

-

Key Peaks:

-

m/z 261 (

): Parent ion (often weak due to weak C-I bond). -

m/z 134 (

): Base peak. Loss of Iodine ( -

Isotope Pattern: Iodine is monoisotopic (

). Unlike the bromide precursor (1:1 doublet at M/M+2), the iodide shows a single parent peak .

-

Part 3: Handling, Stability & Quality Control

Benzyl iodides are notorious lachrymators and are thermally/photolytically unstable.

Degradation Pathways

-

Homolysis: Exposure to light causes homolytic cleavage of the C-I bond, releasing Iodine radical (

) and benzyl radical.-

Visual Indicator: Material turns pink/purple (release of

).

-

-

Hydrolysis: Reaction with ambient moisture yields the benzyl alcohol.

-

Dimerization: Radical coupling to form bibenzyl species.

QC Decision Tree

Before using the reagent in a precious step (e.g., coupling with a phthalazinone core), perform this rapid QC check.

Figure 2: Rapid Quality Control decision tree for benzyl iodide reagents.

Storage Protocol

-

Temperature: -20°C.

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

-

Stabilizer: Store over activated Copper turnings (scavenges free

). -

Container: Amber glass vial wrapped in foil.

References

- Patent: Scammell, P. J., et al. "Process for the preparation of Olaparib and intermediates thereof." WO 2017/139947. (Describes the general route via 2-fluoro-5-substituted benzonitriles).

-

Finkelstein Reaction Mechanics

- Spectral Principles (Benzyl Iodides)

-

Precursor Data (Bromide)

-

Source: Sigma-Aldrich/Merck. "4-Fluoro-3-(bromomethyl)benzonitrile - Product Specification." (Used as baseline for spectral prediction).

-

Sources

- 1. 79269-74-2_CAS号:79269-74-2_5-(1-cyclopenta-2,4-dien-1-ylethyl)cyclopenta-1,3-diene,titanium(4+),dichloride - 化源网 [chemsrc.com]

- 2. Finkelstein Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]

- 5. Preparation method of Olaparib intermediate - Eureka | Patsnap [eureka.patsnap.com]

Structural Elucidation & Analytical Profiling: 4-Fluoro-3-(iodomethyl)benzonitrile

Executive Summary

In the high-stakes arena of medicinal chemistry, 4-Fluoro-3-(iodomethyl)benzonitrile serves as a high-value electrophilic scaffold.[1] Its utility lies in the orthogonality of its functional groups: the nitrile (a metabolic anchor or precursor to amines/acids), the fluorine (a metabolic blocker and lipophilicity modulator), and the iodomethyl group (a highly reactive alkylating agent for

This guide provides a rigorous analytical framework for verifying the identity and purity of this compound using

Structural Logic & Spin System Definition

Before acquisition, we must define the expected magnetic environment. The molecule possesses a

Numbering Convention:

-

C1: Nitrile (-CN) attachment point.[1]

-

C2: Proton (Ortho to CN, Ortho to

, Meta to F). -

C3: Iodomethyl (

) attachment point.[1][2] -

C5: Proton (Ortho to F, Meta to

). -

C6: Proton (Ortho to CN, Meta to

).

The Heteronuclear Challenge: The presence of Fluorine-19 (Spin 1/2, 100% natural abundance) transforms the aromatic region from a simple proton-proton coupling network into a complex higher-order multiplet system.[1] You are not looking for singlets and doublets; you are looking for doublets of doublets (dd) and pseudo-triplets .

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interactions that obscure fine splitting, follow this specific protocol.

Sample Preparation[1]

-

Solvent: Chloroform-d (

) is preferred over DMSO--

Reasoning:

minimizes viscosity-driven line broadening, allowing resolution of the fine

-

-

Concentration: 10-15 mg in 600

L solvent.-

Caution: Higher concentrations can induce stacking effects, shifting aromatic protons upfield.

-

Acquisition Parameters[1]

-

Spectral Width: -2 to 14 ppm.[1]

-

Relaxation Delay (D1):

3.0 seconds. -

Scans (NS): 16 or 32 (Sufficient for >98% purity).

Spectral Analysis & Assignment

The Aliphatic Region

The iodomethyl group is distinct and serves as the primary integration standard.

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| 4.40 – 4.55 | Singlet (s) | 2H | N/A | Deshielded by Iodine (electronegative/heavy atom effect) and the aromatic ring current.[1] |

Note: While a long-range

The Aromatic Region (The "Fingerprint")

This region (7.0 – 8.0 ppm) confirms the regiochemistry. The Fluorine atom splits every aromatic signal.[1]

| Proton | Shift ( | Multiplicity | Coupling Constants (Approx.) | Structural Diagnosis |

| H2 | 7.60 – 7.70 | dd (appears as d) | Located between -CN and | |

| H6 | 7.55 – 7.65 | ddd | Ortho to -CN.[1] Shows strong ortho coupling to H5 and meta coupling to F. | |

| H5 | 7.10 – 7.20 | dd (pseudo-t) | Ortho to F. Shielded relative to H2/H6.[1] The large H-F and H-H couplings often overlap, creating a "pseudo-triplet." |

*Shifts are estimates in

Visualization of Coupling Logic

The following diagram illustrates the connectivity and coupling pathways that generate the observed multiplets.

Figure 1: Spin-spin coupling network demonstrating the dominance of

Troubleshooting & Impurity Profiling

In synthesis, the iodomethyl group is often installed via Finkelstein reaction (from chloromethyl) or radical bromination followed by displacement. Common impurities include:

| Impurity | Diagnostic Signal ( | Origin |

| Benzyl Alcohol | Hydrolysis of the labile C-I bond due to moisture.[1] | |

| Methyl Precursor | Unreacted 4-fluoro-3-methylbenzonitrile.[1] | |

| Benzyl Chloride | Incomplete Finkelstein exchange.[1] |

Critical QC Check: Calculate the integration ratio of the Aromatic Region (3H total) to the Methylene Singlet (2H).

-

Ratio < 1.5: Indicates loss of aromatic protons (unlikely) or excess aliphatic signal (impurity overlap).[1]

-

Ratio > 1.5: Indicates degradation of the iodomethyl group (loss of the 4.45 ppm signal).[1]

Advanced Validation (2D NMR)

If the 1D spectrum is ambiguous due to overlap, request these specific 2D experiments:

-

HOESY (

): The "Gold Standard" for fluorinated aromatics.[1] This will show a direct correlation spot between F4 and H5, and a weaker long-range spot to H2/H6. This definitively assigns the regiochemistry.[1] -

HSQC: To confirm the carbon attached to the 4.45 ppm singlet is a methylene (

, negative phase) and not a methine impurity.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for coupling constants).

-

ChemicalBook. (2023).[1] 4-Fluorobenzonitrile NMR Data. Retrieved from (Used as base scaffold for chemical shift prediction).

-

Reich, H. J. (2023).[1] WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison.[1] Retrieved from (Source for F-H coupling magnitude).[1]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14517, 4-Fluorobenzonitrile. Retrieved from (Validation of physical properties).[1]

Sources

Technical Guide: Solubility & Handling of 4-Fluoro-3-(iodomethyl)benzonitrile

This guide outlines the solubility profile, physicochemical behavior, and handling protocols for 4-Fluoro-3-(iodomethyl)benzonitrile .

Technical Note: Specific quantitative solubility data (e.g., mg/mL) for this intermediate is rarely published in standard compendia due to its transient nature in synthesis. The data below is derived from Structure-Property Relationships (SPR) of benzyl iodide derivatives and standard medicinal chemistry practices for handling electrophilic alkylating agents.

Executive Summary

4-Fluoro-3-(iodomethyl)benzonitrile is a highly reactive electrophilic intermediate used primarily in medicinal chemistry to introduce a fluorinated benzyl motif into pharmacophores. Structurally, it combines a lipophilic benzonitrile core with a highly labile iodomethyl (-CH₂I) "warhead."

-

Primary Utility: Alkylating agent (SN2 reactions) for amines, phenols, and thiols.

-

Critical Constraint: The benzylic carbon-iodine bond is weak. The compound is prone to photolytic degradation (releasing I₂) and solvolysis in nucleophilic solvents.

-

Solubility Rule of Thumb: Soluble in polar aprotic and chlorinated solvents; reactive/unstable in protic solvents.

Physicochemical Profile

| Property | Description | Implication for Solubility |

| Structure | Fluorinated benzene ring + Nitrile + Iodomethyl | Moderate Lipophilicity (LogP ~2.5–3.0 predicted). |

| Polarity | Dipolar (due to -CN and -F) but non-ionic | Dissolves well in solvents with moderate dielectric constants (DCM, THF). |

| Reactivity | High (Benzyl Iodide) | Avoid nucleophilic solvents (MeOH, EtOH, Water) to prevent byproduct formation. |

| Physical State | Solid (Low melting point likely: 50–80°C) | May oil out in non-polar solvents; crystallizes from Heptane/Ether mixtures. |

Solubility Landscape & Solvent Compatibility[1][2][3]

The following matrix categorizes solvents by their ability to dissolve the compound and their chemical compatibility.

Class A: Recommended Solvents (High Solubility / Low Reactivity)

Use these for extraction, chromatography, and standard reactions.

-

Dichloromethane (DCM): Excellent solubility. The primary choice for transfers and workups.

-

Ethyl Acetate (EtOAc): Good solubility. Safer alternative to DCM.

-

Tetrahydrofuran (THF): Excellent solubility. Ensure it is anhydrous to prevent hydrolysis.

-

Acetonitrile (MeCN): High solubility. Common solvent for substitution reactions.

Class B: Reaction-Specific Solvents (High Solubility / Potential Reactivity)

Use these only when the reaction mechanism requires it.

-

Dimethyl Sulfoxide (DMSO) / DMF: Very high solubility.

-

Risk: Enhances nucleophilicity of impurities; difficult to remove without aqueous workup (which degrades the iodide). Use only for immediate reaction.

-

-

Acetone: Good solubility.[1] Often used in Finkelstein synthesis (Cl → I exchange).[2]

Class C: Prohibited / High-Risk Solvents

Do NOT use for storage or dissolution.

-

Methanol / Ethanol: HIGH RISK.

-

Mechanism: Solvolysis. The solvent attacks the benzylic position, displacing iodine to form the benzyl ether (e.g., 4-Fluoro-3-(methoxymethyl)benzonitrile).

-

-

Water: Insoluble & Destructive.

-

Mechanism: Rapid hydrolysis to the benzyl alcohol.

-

-

Diethyl Ether: Moderate solubility, but often contains peroxides which can initiate radical degradation of the iodide.

Class D: Anti-Solvents (Precipitation)

-

Hexanes / Heptane: Poor solubility. Used to precipitate the product from DCM or EtOAc solutions during purification.

Quantitative Data Summary (Estimated)

| Solvent | Solubility Rating | Estimated Conc. | Stability in Solution (25°C) |

| DCM | Excellent | > 100 mg/mL | Good (< 24 hrs) |

| THF | Very Good | > 80 mg/mL | Moderate (Peroxide risk) |

| DMSO | High | > 150 mg/mL | Good (Dark required) |

| Methanol | Moderate | ~ 50 mg/mL | POOR (Degrades rapidly) |

| Water | Insoluble | < 0.1 mg/mL | N/A (Hydrolyzes) |

| Hexane | Poor | < 5 mg/mL | Good |

Experimental Protocols

Protocol A: Rapid Solubility Screening

Use this to verify solubility for a specific batch, as purity affects dissolution.

-

Weigh 5 mg of 4-Fluoro-3-(iodomethyl)benzonitrile into a 1.5 mL HPLC vial.

-

Add 50 µL of the target solvent (start with DCM or MeCN).

-

Vortex for 10 seconds.

-

Observation:

-

Clear solution: Solubility > 100 mg/mL.

-

Cloudy/Particulates: Add another 50 µL (Total 100 µL).

-

Still cloudy: Solubility < 50 mg/mL.

-

-

Integrity Check: If the solution turns pink or violet immediately, free Iodine (I₂) is present, indicating decomposition.

Protocol B: Safe Dissolution for Synthesis

Objective: Prepare a stock solution for an alkylation reaction without degrading the reagent.

-

Preparation: Dry the solvent (MeCN or DMF) over molecular sieves (3Å) for 24 hours.

-

Inert Atmosphere: Purge the mixing vessel with Nitrogen or Argon.

-

Dissolution: Add the solid to the solvent slowly with gentle stirring.

-

Note: Do not sonicate if possible (heat/energy triggers iodine release).

-

-

Usage: Use the solution within 1 hour .

-

Quenching: If disposing, treat waste with dilute Sodium Thiosulfate (Na₂S₂O₃) to neutralize active alkylating species and free iodine.

Visualization: Solvent Selection Workflow

Figure 1: Decision tree for solvent selection based on operational intent. Note the strict prohibition on storage in solution.

Stability & Handling (The "Benzyl Iodide" Factor)[6]

The presence of the C-I bond adjacent to the aromatic ring creates specific stability challenges.

-

Lachrymator Warning: Like benzyl bromide, this compound is a potent lachrymator (tear gas). Handle only in a fume hood.

-

Light Sensitivity: Photons cleave the C-I bond, generating a benzyl radical and Iodine (I₂).

-

Stabilization: If storage is absolutely necessary, store the solid at -20°C under Argon. Copper turnings can be added to solutions to scavenge free iodine, though this is rare for intermediates.

References

-

PubChem. Benzyl Iodide - Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2024).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Foundational text on alkylation mechanics and solvent effects).

-

Sciencemadness. Benzyl Iodide Preparation and Stability Discussion. Available at: [Link] (Field reports on benzyl iodide instability and purification).

Sources

Safeguarding the Integrity of 4-Fluoro-3-(iodomethyl)benzonitrile: A Technical Guide to Stability and Storage

For Immediate Release

This in-depth technical guide provides critical insights and best practices for the stability and storage of 4-Fluoro-3-(iodomethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. Developed for researchers, scientists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven protocols to ensure the compound's integrity and promote safe handling.

Executive Summary

4-Fluoro-3-(iodomethyl)benzonitrile is a highly reactive and versatile building block. Its utility, however, is intrinsically linked to its stability. The presence of a benzylic iodide moiety renders the molecule susceptible to degradation under common laboratory conditions. This guide elucidates the underlying chemical principles governing its stability and provides a comprehensive framework for its proper storage and handling, thereby mitigating the risk of degradation and ensuring the reliability of experimental outcomes.

Chemical Profile and Inherent Instability

Molecular Structure: C₈H₅FIN Molecular Weight: 261.04 g/mol Appearance: Off-white to yellow solid

The principal feature governing the stability of 4-Fluoro-3-(iodomethyl)benzonitrile is the benzylic carbon-iodine (C-I) bond. This bond is inherently weaker than its benzylic chloride or bromide counterparts, making the compound prone to degradation. The primary degradation pathway involves the homolytic cleavage of the C-I bond, a process that can be initiated by thermal energy or photochemical activation.[1]

Caption: Primary degradation pathway of 4-Fluoro-3-(iodomethyl)benzonitrile.

The presence of electron-withdrawing groups, such as the fluoro and cyano substituents on the benzene ring, can influence the stability of the benzylic position. These groups can destabilize any developing positive charge on the benzylic carbon, which may affect certain degradation pathways.[2][3]

Recommended Storage Conditions

To maintain the purity and integrity of 4-Fluoro-3-(iodomethyl)benzonitrile, strict adherence to the following storage conditions is imperative.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 4°C (Refrigerated or Frozen) | Minimizes thermal decomposition by reducing the kinetic energy available for C-I bond cleavage.[1] |

| Light | Protect from light (Store in amber vials or foil-wrapped containers) | Prevents photochemical degradation initiated by UV-visible light absorption.[4][5][6] |

| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Excludes oxygen and moisture, which can participate in and accelerate degradation reactions. |

| Container | Tightly sealed, chemically resistant glass vials | Prevents exposure to atmospheric contaminants and potential reactions with container materials. |

Handling Protocols

Due to its reactivity and lachrymatory nature, 4-Fluoro-3-(iodomethyl)benzonitrile requires careful handling in a controlled environment.[1]

4.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

4.2 Engineering Controls

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors and dust.

4.3 Weighing and Transfer

-

Minimize exposure to ambient light and atmosphere.

-

Weigh the compound rapidly and in a contained manner.

-

For solution preparation, dissolve the solid in a suitable, degassed solvent immediately after weighing.

Stability Testing: A Proactive Approach

For critical applications, it is highly recommended to perform stability studies to understand the degradation profile of 4-Fluoro-3-(iodomethyl)benzonitrile under specific experimental conditions. The International Council for Harmonisation (ICH) guidelines for photostability (Q1B) and forced degradation (Q1A) provide a robust framework for such investigations.[4][7][8][9][10][11]

5.1 Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Caption: Workflow for a forced degradation study.

5.2 Analytical Methodology for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the method of choice.

5.2.1 Recommended HPLC Method Parameters (Starting Point)

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. MS detection for identification of unknown degradants.

-

Analysis: Monitor for a decrease in the peak area of 4-Fluoro-3-(iodomethyl)benzonitrile and the appearance of new peaks corresponding to degradation products.

Conclusion

The chemical integrity of 4-Fluoro-3-(iodomethyl)benzonitrile is paramount for its successful application in research and development. Its inherent instability, primarily due to the labile benzylic iodide bond, necessitates stringent storage and handling protocols. By adhering to the recommendations outlined in this guide, including refrigerated storage, protection from light, and the use of an inert atmosphere, researchers can significantly mitigate degradation. Furthermore, the implementation of proactive stability testing, guided by ICH principles, will ensure the reliability and reproducibility of experimental data, ultimately contributing to the advancement of pharmaceutical and agrochemical innovation.

References

-

Sciencemadness.org. (2012, September 21). Benzyl iodide prep and purification. [Online]. Available: [Link]

-

Khan Academy. (n.d.). Effect of an electron withdrawing group in a benzyl cation. [Online]. Available: [Link]

-

YouTube. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation. [Online]. Available: [Link]

-

Pharma Stability. (n.d.). Photostability (ICH Q1B). [Online]. Available: [Link]

-

BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. [Online]. Available: [Link]

-

International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Protocol for Photostability Studies of Pharmaceutical products. [Online]. Available: [Link]

-

YouTube. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. [Online]. Available: [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Online]. Available: [Link]

-

SciSpace. (2016, December 14). Forced Degradation Studies. [Online]. Available: [Link]

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Online]. Available: [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Iodomethane. [Online]. Available: [Link]

-

Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Online]. Available: [Link]

-

Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Online]. Available: [Link]

-

St. Andrews Research Repository. (n.d.). The thermal decomposition of benzyl iodide. [Online]. Available: [Link]

-

PubMed. (2006, June 1). High-temperature thermal decomposition of benzyl radicals. [Online]. Available: [Link]

-

ACS Publications. (2020, February 6). Thermal Decomposition of Benzyl Radicals: Kinetics and Spectroscopy in a Shock Tube. [Online]. Available: [Link]

-

ResearchGate. (2025, August 7). Hydrolytic Stabilities of Halogenated Disinfection Byproducts: Review and Rate Constant Quantitative Structure–Property Relationship Analysis. [Online]. Available: [Link]

-

LebaTex. (2019, January 28). Hydrolysis Testing Methods. [Online]. Available: [Link]

-

SPL. (2024, April 5). ASTM D2619 (Hydrolytic Stability). [Online]. Available: [Link]

-

P2 InfoHouse. (n.d.). Stabilizing Halogenated Solvents Thwarts Undesirable Reactions. [Online]. Available: [Link]

-

PubMed Central. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),.... [Online]. Available: [Link]

-

SIELC Technologies. (2018, February 16). Separation of Benzyl alcohol, m-iodo- on Newcrom R1 HPLC column. [Online]. Available: [Link]

-

Scirp.org. (n.d.). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. [Online]. Available: [Link]

-

University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. [Online]. Available: [Link]

-

Swarthmore College. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather Than meta-Directors In Electrophilic Aromatic Substitution. [Online]. Available: [Link]

-

Chemistry Stack Exchange. (2020, April 6). Benzyl Carbocation Stability: Would electron-withdrawing group on the ring destabilize the carbocation?. [Online]. Available: [Link]

-

Pittelkow, M. (n.d.). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. [Online]. Available: [Link]

-

OSTI.GOV. (1990, February 1). Meta-substituent effects on benzyl free-radical stability. [Online]. Available: [Link]

-

ResearchGate. (2025, August 10). (PDF) Thermal stability of nitrobenzyl halogenides. [Online]. Available: [Link]

-

AIP Publishing. (1984, January 15). Decomposition rate of benzyl chloride excited at 266 nm in the vapor phase. [Online]. Available: [Link]

-

AIP Publishing. (2016, July 5). The thermal decomposition of the benzyl radical in a heated micro-reactor. II. Pyrolysis of the tropyl radical. [Online]. Available: [Link]

-

ACS Publications. (1954). THE SYNTHESIS OF SOME SUBSTITUTED BENZYL IODIDES1. [Online]. Available: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl iodide synthesis by iodination or substitution. [Online]. Available: [Link]

- Google Patents. (n.d.). CN112723982B - Preparation method of benzyl iodide and derivatives thereof. [Online].

-

PubMed Central. (2025, November 23). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. [Online]. Available: [Link]

-

PubMed Central. (2023, September 21). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. [Online]. Available: [Link]

Sources

- 1. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]

- 2. Khan Academy [khanacademy.org]

- 3. m.youtube.com [m.youtube.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. biobostonconsulting.com [biobostonconsulting.com]

- 9. scispace.com [scispace.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. onyxipca.com [onyxipca.com]

Technical Monograph: Purity Analysis of 4-Fluoro-3-(iodomethyl)benzonitrile

Executive Summary

This guide details the analytical control strategy for 4-Fluoro-3-(iodomethyl)benzonitrile (CAS: 874472-98-1 / Custom). As a highly reactive benzyl iodide intermediate, this molecule presents a distinct "Alkyl Iodide Paradox": it is valuable precisely because of its high electrophilicity (for SN2 coupling), yet this same property makes it prone to rapid degradation (hydrolysis, photolysis, and dimerization) during analysis.

This protocol deviates from standard generic screens by prohibiting nucleophilic diluents (e.g., Methanol) and mandating specific handling to prevent artifactual impurity formation.

Part 1: Chemical Safety & Handling (The Zero-Step)

Critical Warning: This compound is a potent alkylating agent and a potential lachrymator. It is structurally related to benzyl halides classified as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines.

-

Handling: Double-gloving (Nitrile) and handling exclusively in a fume hood.

-

Light Sensitivity: Benzyl iodides possess a weak C-I bond (~50 kcal/mol). All glassware must be amberized or wrapped in aluminum foil.

-

Thermal Instability: Store at -20°C. Avoid GC analysis (unless cold on-column) due to thermal elimination of iodine.

Part 2: Structural Identification (Qualitative)

Before quantitative purity is assessed, the chemical identity must be confirmed to rule out the des-iodo precursor (methyl) or hydrolysis product (alcohol).

Nuclear Magnetic Resonance (NMR)

The benzylic methylene protons (

| Nucleus | Shift ( | Multiplicity | Assignment | Diagnostic Value |

| 4.45 - 4.55 ppm | Singlet (s) | Distinct downfield shift from Methyl precursor (~2.3 ppm) and Alcohol (~4.7 ppm). | ||

| 7.0 - 8.0 ppm | Multiplets | Aromatic | Coupling with | |

| ~ -110 ppm | Multiplet | Confirms fluorination pattern. |

Mass Spectrometry (MS)

-

Technique: LC-MS (ESI+) or APCI.

-

Pattern: Iodine is monoisotopic (

).-

Look for

or -

Key Diagnostic: Large mass defect of Iodine.

-

Fragmentation: Weak C-I bond leads to facile loss of I (

), often observing the benzyl cation.

-

Part 3: Quantitative Purity (HPLC-UV)

The Core Challenge: Standard reverse-phase methods often use Methanol/Water. Do NOT use Methanol. Benzyl iodides undergo solvolysis in methanol to form the methyl ether artifact (4-Fluoro-3-(methoxymethyl)benzonitrile) during the run, leading to false failure.

Chromatographic Conditions

-

System: HPLC or UPLC with DAD/PDA.

-

Column: Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse Plus),

.-

Reasoning: Phenyl phases provide orthogonal selectivity for the aromatic halides via

interactions.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the benzyl halide).

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: 220 nm (Nitrile/Benzene absorption) and 254 nm.

-

Column Temp: 25°C (Do not heat; heat accelerates iodine elimination).

Gradient Profile

| Time (min) | % A (Water/FA) | % B (ACN) | Event |

| 0.0 | 90 | 10 | Equilibration |

| 15.0 | 10 | 90 | Elution of lipophilic dimers |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 90 | 10 | Re-equilibration |

Sample Preparation (Critical)

-

Diluent: 100% Acetonitrile (HPLC Grade).

-

Concentration: 0.5 mg/mL.

-

Procedure: Weigh solid into amber vial. Add ACN.[2] Vortex briefly. Inject immediately.

-

Note: Do not leave on the autosampler for >4 hours.

-

Part 4: Impurity Profiling

The analyst must quantify specific "Process-Related Impurities" and "Degradants."

Known Impurity Table

| Impurity Name | Structure Note | Origin | RRT (Approx) |

| Impurity A (Precursor) | 4-Fluoro-3-methylbenzonitrile | Incomplete radical halogenation | ~0.8 |

| Impurity B (Hydrolysis) | 4-Fluoro-3-(hydroxymethyl)benzonitrile | Moisture exposure / Hydrolysis | ~0.4 (Polar) |

| Impurity C (Dimer) | Wurtz-type coupling dimer | Thermal degradation / Concentration | ~1.5 (Late) |

| Impurity D (Aldehyde) | 4-Fluoro-3-formylbenzonitrile | Oxidation of benzyl alcohol | ~0.6 |

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathways that must be controlled.

Figure 1: Degradation and artifact pathways. Red nodes indicate degradation or analytical artifacts.

Part 5: Residual Solvents & Inorganics

Residual Solvents (HS-GC)

Since the target is thermally labile, Headspace GC (HS-GC) is the only viable method for solvents. Direct injection is forbidden.

-

Method: USP <467> / ICH Q3C.

-

Equilibration: 80°C for 15 mins (Keep temperature as low as possible to liberate solvent without degrading the matrix significantly).

Inorganic Impurities (ROI / ICP-MS)

Iodination often uses reagents like NaI or

-

Residue on Ignition (ROI): Standard gravimetric method (limit < 0.1%).

-

Elemental Impurities: If Pd/Cu catalysts were used in antecedent steps, screen via ICP-MS per ICH Q3D.

Part 6: Analytical Workflow Summary

The following decision tree guides the analyst through the release testing process.

Figure 2: Analytical decision matrix emphasizing the critical diluent selection step.

References

-

International Council for Harmonisation (ICH). (2006).[3][4] ICH Q3A(R2): Impurities in New Drug Substances.[3][5] Retrieved from [Link]

-

Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[2][6][7] RSC Advances, 9, 25797-25804.[6] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9992155, 4-Fluoro-3-iodobenzonitrile (Analogous Structure). Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q3 Guidelines - Impurities (Q3A - Q3E) | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

4-Fluoro-3-(iodomethyl)benzonitrile safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-3-(iodomethyl)benzonitrile

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 4-Fluoro-3-(iodomethyl)benzonitrile is not publicly available at the time of this writing. This guide has been meticulously compiled by a Senior Application Scientist, synthesizing data from structurally analogous compounds to provide a comprehensive safety and handling framework. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a foundational resource, supplemented by institutional safety protocols and expert consultation.

Introduction and Scientific Context

4-Fluoro-3-(iodomethyl)benzonitrile is a substituted benzonitrile, a class of organic compounds characterized by a benzene ring functionalized with a nitrile (-C≡N) group. Such molecules are pivotal building blocks in medicinal chemistry and materials science. The specific substitutions on this compound—a fluorine atom, an iodomethyl group, and a nitrile—confer a unique reactivity profile that makes it a valuable intermediate in the synthesis of complex molecules.

The fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical candidates. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The iodomethyl group (-CH₂I) is a reactive functional group, making the molecule a potent alkylating agent, useful for introducing the fluorobenzonitrile moiety into larger structures. However, this inherent reactivity also necessitates a thorough understanding of its potential hazards to ensure safe handling and application. This guide provides an in-depth analysis of its extrapolated safety profile, enabling researchers to mitigate risks effectively.

Hazard Identification and GHS Classification

Given the absence of specific toxicological data, the hazard profile of 4-Fluoro-3-(iodomethyl)benzonitrile is inferred from its functional groups and data from analogous compounds. The benzonitrile core can exhibit toxicity, while the iodomethyl group is a known reactive moiety, similar to bromomethyl analogs which are classified as corrosive and lachrymatory.[1][2] The overall profile suggests that this compound should be treated as hazardous.

The probable GHS classification is summarized below, based on data for related benzonitriles and halogenated methylbenzyl compounds.[2][3][4][5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

Precautionary Statements (Synthesized): [1][2][3][4]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Specific experimental data for 4-Fluoro-3-(iodomethyl)benzonitrile is limited. The following table includes calculated properties and data inferred from similar compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₅FIN | (Calculated) |

| Molecular Weight | 261.04 g/mol | (Calculated) |

| Appearance | Likely a white to off-white or pale yellow solid. | Based on analogs like 4-Fluoro-3-iodobenzonitrile. |

| Melting Point | No data available. Likely a solid at room temperature. | Analogs have melting points ranging from 50-99 °C.[3] |

| Boiling Point | No data available. | Likely decomposes upon heating. |

| Solubility | No data available. | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water. |

Experimental Protocols: Safe Handling and Emergency Response

Exposure Controls and Personal Protection

Due to its potential as a skin/eye irritant and toxicant, all work must be conducted in a certified chemical fume hood.

Step-by-Step PPE Protocol:

-

Engineering Controls: Verify proper function of the chemical fume hood before commencing work. Ensure safety showers and eyewash stations are accessible and unobstructed.[2]

-

Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for handling the pure solid or concentrated solutions. Discard gloves immediately if contamination is suspected.[3]

-

Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when handling larger quantities or if there is a risk of splashing.[2]

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure no skin is exposed between the glove and the sleeve.

-

Respiratory Protection: For weighing or transferring the solid where dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required, even within a fume hood.[3]

Caption: Personal Protective Equipment (PPE) Workflow.

First-Aid Measures

Immediate action is critical in case of exposure. Always show this guide to attending medical personnel.[2][4]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][4]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[2][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Caption: Emergency Response for Accidental Exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Hazardous Decomposition Products: Combustion may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen cyanide, hydrogen fluoride, and hydrogen iodide.[2]

-

Special Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing full PPE, cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol) followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, dark, under inert atmosphere).[6]

-

Conditions to Avoid: Avoid exposure to heat, light, moisture, and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Reactions: No hazardous polymerization is expected. Reacts with strong oxidizing agents.

Toxicological and Ecological Information

-

Toxicological Data: No specific toxicological studies have been performed on this compound. The acute toxicity is inferred to be harmful by ingestion, skin contact, and inhalation based on data from analogous benzonitriles.[4][5][6][7][8][9] The iodomethyl group suggests it is a potent irritant, likely causing serious eye damage and skin irritation.[2]

-

Ecological Data: No ecological data is available. It should be assumed to be harmful to aquatic life. Release into the environment must be strictly avoided.

References

-

ChemAdvin. (2025, January 3). 4-Fluoro-3-iodo-2-(trifluoromethyl)benzonitrile. [Link]

-

LookChem. (n.d.). 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile. [Link]

-

National Institutes of Health, PubChem. (n.d.). 4-Fluoro-3-iodobenzonitrile. [Link]

-